molecular formula C26H26N4O2S B2665833 N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476447-85-5

N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No. B2665833
CAS RN: 476447-85-5
M. Wt: 458.58
InChI Key: GMVSSBQPPYEWRR-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzyl group, a thioether group, a 1,2,4-triazole ring, and a methoxybenzamide group. Compounds with these functional groups are often found in pharmaceuticals and could potentially have biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central 1,2,4-triazole ring. Detailed structural analysis would typically require experimental techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzyl group could undergo electrophilic aromatic substitution, and the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Antimicrobial Properties

  • N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide and its derivatives have shown potential in antimicrobial applications. For example, a study by Desai, Rajpara, and Joshi (2013) synthesized a series of related compounds and tested them for antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as against fungi. These thiazole derivatives could offer therapeutic intervention for treating bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Cancer Treatment and Photodynamic Therapy

  • Research by Pişkin, Canpolat, and Öztürk (2020) on a related compound, zinc phthalocyanine substituted with similar functional groups, indicates its potential use in cancer treatment, specifically in photodynamic therapy. The compound exhibited good fluorescence properties and a high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Characterization

  • Studies on the synthesis and characterization of compounds related to N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide have been conducted to explore their chemical properties. For instance, Hanusek et al. (2006) worked on the acylation and subsequent sodium methoxide-catalyzed ring closure of related compounds, providing insights into their synthesis and structural characteristics (Hanusek, Drabina, Sedlák, & Rosa, 2006).

Photochemical Behavior

  • The photochemical behavior of compounds with similar structures has been studied to understand their interactions with light, which is crucial for applications in photodynamic therapy and photochemistry. Yang et al. (2004) investigated the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, which are structurally related, focusing on the formation of twisted intramolecular charge transfer states (Yang, Liau, Wang, & Hwang, 2004).

Conformational Analyses

  • The conformational properties of benzamide derivatives, including those similar to N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, have been analyzed to understand their molecular stabilities and interactions. Karayel (2021) conducted a study on the tautomeric properties and conformations of benzimidazole derivatives, providing valuable insights into their molecular behavior, which can be relevant for similar compounds (Karayel, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety assessments would typically require experimental toxicity studies .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. If it shows promising activity, it could be further optimized through medicinal chemistry approaches .

properties

IUPAC Name

N-[[4-benzyl-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-19(21-11-7-4-8-12-21)33-26-29-28-24(30(26)18-20-9-5-3-6-10-20)17-27-25(31)22-13-15-23(32-2)16-14-22/h3-16,19H,17-18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVSSBQPPYEWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NN=C(N2CC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

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